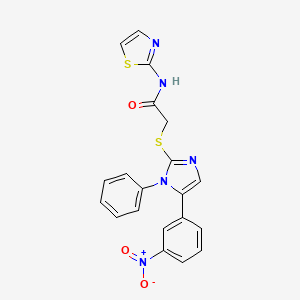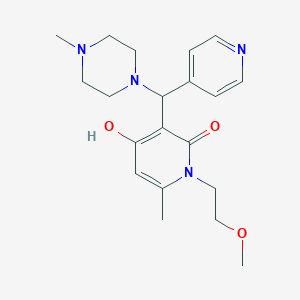
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
G Protein-Biased Dopaminergics
Research on similar compounds with 1,4-disubstituted aromatic piperazine structures has led to the discovery of G protein-biased dopaminergics, showcasing high affinity for dopamine receptors. These compounds, particularly when incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages, demonstrate partial agonism at dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This feature is significant for designing novel therapeutics with antipsychotic activity, highlighting the role of structural modifications in tuning receptor selectivity and functional properties (Möller et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Compounds featuring a 1-substituted pyrrolidin-2-one or pyrrolidine structure with a 3-(4-arylpiperazin-1-yl)propyl moiety have exhibited significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which are enhanced by specific substituents in the phenyl ring, emphasizing the importance of structural elements in developing cardiovascular drugs (Malawska et al., 2002).
Nootropic Agents
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for potential nootropic (cognitive-enhancing) effects. Modifications in the structure, such as incorporating (4-methylpiperazin-1-yl)carbonyl groups, indicate a promising direction for developing agents that improve learning and memory, underscoring the versatility of these chemical frameworks in creating functionally diverse molecules (Valenta et al., 1994).
Analgesic Properties
Structural characterization of analgesic isothiazolopyridines, especially those incorporating 1,4-disubstituted piperazine moieties, reveals insights into their molecular packing and interaction mechanisms. The detailed analysis of hydrogen bonding and π…π interactions provides a foundation for understanding the structure-activity relationships critical in designing analgesic compounds with optimized efficacy and specificity (Karczmarzyk & Malinka, 2008).
Histamine H4 Receptor Ligands
Explorations into 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands highlight the compound's potential in modulating inflammatory responses. By systematically modifying the core structure and evaluating receptor affinity, researchers have identified candidates with promising anti-inflammatory and antinociceptive properties, contributing to the understanding of H4 receptor antagonists in pain and inflammation management (Altenbach et al., 2008).
特性
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-4-6-21-7-5-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZARUQNYSXTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

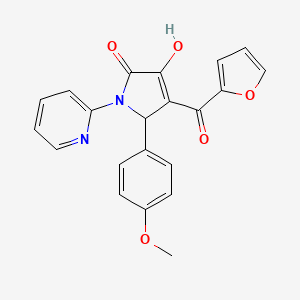

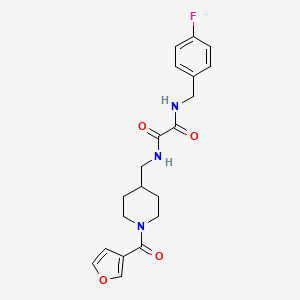
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)
![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)
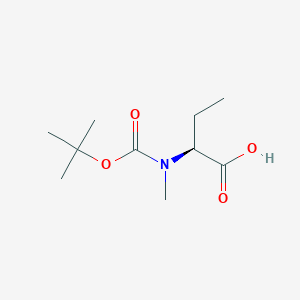
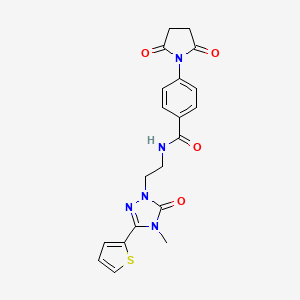
![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)
